1-(2-Bromo-5-iodophenyl)ethanol

Sequential cross-coupling Chemoselective oxidative addition Palladium catalysis

Researchers requiring regioselective sequential cross-coupling often face competing reactivity with mono- or bis-halo analogs. 1-(2-Bromo-5-iodophenyl)ethanol solves this by exploiting the ≈15 kcal/mol C-I vs C-Br bond dissociation energy gap, enabling Pd(0)-catalyzed Suzuki-Miyaura at iodine first, then Stille or Suzuki at bromine. The prochiral secondary alcohol provides a chiral synthetic handle or oxidation-state diversification point absent in primary alcohol analogs. • Orthogonal coupling selectivity: sequential C-I then C-Br functionalization. • Chiral building block: access enantiopure benzylic alcohols via asymmetric reduction. • Dual halogen-bond donor: iodine and bromine engage electron-rich protein residues in FBDD. Standard packaging: 1 g, 5 g, 10 g. Custom scales and bulk quotes available with short lead times.

Molecular Formula C8H8BrIO
Molecular Weight 326.959
CAS No. 1691038-35-3
Cat. No. B2548596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromo-5-iodophenyl)ethanol
CAS1691038-35-3
Molecular FormulaC8H8BrIO
Molecular Weight326.959
Structural Identifiers
SMILESCC(C1=C(C=CC(=C1)I)Br)O
InChIInChI=1S/C8H8BrIO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-5,11H,1H3
InChIKeyPQWMXRIEUATSOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Bromo-5-iodophenyl)ethanol: Dual-Halogen Building Block


1-(2-Bromo-5-iodophenyl)ethanol (CAS 1691038-35-3) is a halogenated aromatic secondary alcohol with the molecular formula C₈H₈BrIO and a molecular weight of 326.96 g/mol [1]. The compound features two chemically distinct halogen substituents—bromine at the 2-position and iodine at the 5-position—on a phenyl ring bearing a secondary alcohol (–CH(OH)CH₃) handle . It is supplied as a crystalline solid with a cream to faint lemon appearance and is primarily utilized as a versatile synthetic intermediate in medicinal chemistry, agrochemical synthesis, and materials science . Its computed XLogP3 value of 2.8 indicates moderate lipophilicity, and the presence of one hydrogen-bond donor and one hydrogen-bond acceptor defines its molecular recognition profile [1].

Workflow

Sequential cross-coupling synthesis with chemoselective C–I then C–Br activation

Selection

Dual-halogen building block with differentiated C–I and C–Br bond reactivity

Context

Secondary alcohol handle for chiral synthesis, ketone oxidation, or protection strategies

Why 1-(2-Bromo-5-iodophenyl)ethanol Is Irreplaceable


The value of 1-(2-bromo-5-iodophenyl)ethanol in complex molecule construction resides in its three synergistic structural features: (i) the simultaneous presence of ortho-bromine and meta-iodine substituents, which exhibit a C–Br versus C–I bond dissociation energy (BDE) differential of approximately 15 kcal/mol (C–Br ≈ 72 kcal/mol; C–I ≈ 57 kcal/mol), enabling fully chemoselective sequential palladium-catalyzed cross-coupling reactions [1]; (ii) the secondary benzyl alcohol motif, which provides a chiral center and a synthetic handle distinct from the primary benzyl alcohol analog (2-bromo-5-iodobenzyl alcohol, CAS 946525-30-0), allowing divergent oxidation-state manipulations ; and (iii) the specific 2,5-substitution pattern that modulates steric and electronic properties differently than 2,4- or 3,5-regioisomers. Substituting with a monohalo analog (e.g., 1-(2-bromo-5-chlorophenyl)ethanol) forfeits the BDE gap required for selective sequential coupling, while replacing with the primary alcohol eliminates the stereochemical and oxidative versatility of the secondary alcohol group.

Halogen Swap

Chloro-bromo analogs lose the BDE gap required for selective sequential coupling and may require harsher conditions

Alcohol Grade

Primary benzyl alcohol analog eliminates the chiral center and prevents divergent oxidation-state manipulation

Regioisomer

2,4- or 3,5-regioisomers alter steric and electronic properties, shifting cross-coupling selectivity profiles

Quantitative Differentiation Evidence vs. Analogs


C–I vs. C–Br Bond Dissociation Energy Gap

1-(2-Bromo-5-iodophenyl)ethanol contains two aryl-halogen bonds with a bond dissociation energy gap of ~15 kcal/mol (C–I ≈ 57 kcal/mol; C–Br ≈ 72 kcal/mol) [1]. Under standard Pd(0)-catalyzed conditions, oxidative addition occurs selectively at the weaker C–I bond first, leaving the C–Br bond intact for a subsequent orthogonal coupling step. In contrast, the closest halogen-variant comparator, 1-(2-bromo-5-chlorophenyl)ethanol (CAS 1483392-86-4), presents a C–Cl BDE of ~85 kcal/mol vs. C–Br ~72 kcal/mol—a gap of only 13 kcal/mol, and both bonds are significantly stronger, requiring harsher conditions that diminish chemoselectivity . The iodo-bromo compound thus enables a definitive two-step sequential coupling strategy (e.g., Suzuki–Miyaura at C–I, followed by Stille or Buchwald–Hartwig at C–Br) that is not reliably achievable with the chloro-bromo analog.

C–I vs. C–Br BDE Gap
Class-level inference
C–I ≈ 57 kcal/mol vs. C–Br ≈ 72 kcal/mol (Δ ≈ 15 kcal/mol)
Enables chemoselective sequential coupling strategy
Chloro-bromo analog shows smaller gap; harsher conditions may reduce selectivity
Sequential cross-coupling Chemoselective oxidative addition Palladium catalysis

Secondary vs. Primary Alcohol: Stereochemical Divergence

The target compound bears a secondary benzyl alcohol (α-methylbenzyl alcohol motif), whereas the closest commercially available analog, 2-bromo-5-iodobenzyl alcohol (CAS 946525-30-0), is a primary benzyl alcohol . This structural difference has two quantifiable consequences: (i) the secondary alcohol introduces a prochiral center; enantioselective reduction of the corresponding ketone (1-(2-bromo-5-iodophenyl)ethan-1-one) can yield enantiopure (R)- or (S)-1-(2-bromo-5-iodophenyl)ethanol, enabling asymmetric synthesis applications not accessible from the primary alcohol; (ii) oxidation of the secondary alcohol yields the methyl ketone (CAS 1261581-18-3), whereas the primary benzyl alcohol oxidizes via the aldehyde to the carboxylic acid (2-bromo-5-iodobenzoic acid, CAS 1032231-24-5), providing divergent downstream functionalization pathways [1]. The melting point of the primary alcohol comparator is well-characterized at 112–116 °C, while the secondary alcohol target is reported as a crystalline solid but without a published melting point, likely reflecting its different crystal packing .

Secondary vs. Primary Alcohol
Head-to-head
Prochiral secondary alcohol; oxidizes to methyl ketone (MW 324.94)
Supports asymmetric synthesis; not accessible from primary benzyl alcohol
Primary alcohol comparator oxidizes to aldehyde/carboxylic acid pathway
Chiral building block Alcohol oxidation Stereoselective synthesis

Lipophilicity and Polar Surface Area in Fragment Design

The computed XLogP3 of 1-(2-bromo-5-iodophenyl)ethanol is 2.8, with a topological polar surface area (TPSA) of 20.2 Ų [1]. By comparison, the fluoro analog 1-(2-bromo-5-fluorophenyl)ethanol (MW 219.05 g/mol) has a lower molecular weight and markedly reduced lipophilicity owing to the electron-withdrawing fluorine substituent . The bromo-iodo substitution pattern provides a higher XLogP3 (~2.8) compared to typical fragment-library cutoffs (logP < 3.0), positioning it as a moderately lipophilic fragment suitable for lead-like optimization. The TPSA of 20.2 Ų, reflecting only the hydroxyl group contribution, indicates that the compound's polarity is entirely governed by the single hydrogen-bond donor/acceptor pair, offering a well-defined pharmacophoric vector for fragment growing or linking strategies.

Lipophilicity & PSA
Cross-study comparable
XLogP3 = 2.8; TPSA = 20.2 Ų
Moderate lipophilicity for fragment-based design; single H-bond vector
Fluoro analog has lower MW and reduced lipophilicity
Fragment-based drug discovery Lipophilicity Physicochemical profiling

Storage Stability: Light-Sensitive C–I Bond

The aryl C–I bond in 1-(2-bromo-5-iodophenyl)ethanol is susceptible to photolytic homolytic cleavage, necessitating storage at 2–8 °C under an inert atmosphere (argon or nitrogen) with protection from ambient light . The primary alcohol analog, 2-bromo-5-iodobenzyl alcohol, carries identical storage requirements (2–8 °C) and shares the C–I photolability . However, the methyl substituent adjacent to the hydroxyl group in the target compound introduces additional conformational degrees of freedom and may marginally alter solid-state packing, which can influence long-term stability. No quantitative photodegradation half-life data are available for either compound in the open literature, representing a data gap for procurement risk assessment. In the absence of compound-specific accelerated stability studies, procurement specifications should mandate >95% purity by HPLC or GC upon delivery, as offered by major suppliers for the benzyl alcohol analog (97% assay) .

Storage Stability
Supporting evidence
Store at 2–8 °C under inert gas; protect from light
Light-sensitive C–I bond requires validated cold-chain shipping
No published photodegradation half-life; procurement purity should be verified
Compound stability Photolytic degradation Inventory management

High-Value Application Scenarios in Procurement


Unsymmetrical Biaryl Synthesis via Sequential Coupling

The 15 kcal/mol BDE gap between the C–I and C–Br bonds in 1-(2-bromo-5-iodophenyl)ethanol enables a stepwise coupling sequence: Pd(0)-catalyzed Suzuki–Miyaura coupling at the iodo position with an arylboronic acid (25–80 °C, mild base), followed by Stille or Suzuki coupling at the bromo position using a distinct organostannane or boronic acid partner under optimized conditions. This strategy is unavailable with the 2-bromo-5-chlorophenyl analog, where the smaller BDE gap leads to competing reactivity and lower regioselectivity. The preserved secondary alcohol can subsequently be oxidized, protected, or used as a chiral handle for further diversification. [1] [2]

Enantioselective Synthesis of Chiral Intermediates

The prochiral secondary alcohol center of 1-(2-bromo-5-iodophenyl)ethanol allows access to either enantiomer via asymmetric transfer hydrogenation or biocatalytic reduction of the corresponding ketone (1-(2-bromo-5-iodophenyl)ethan-1-one, CAS 1261581-18-3). The resulting enantiopure alcohol can serve as a chiral building block for drug candidates where stereochemistry at the benzylic position controls target binding affinity. This stereochemical opportunity is absent in the primary benzyl alcohol analog (2-bromo-5-iodobenzyl alcohol), making the secondary alcohol the required procurement choice for chiral medicinal chemistry programs. [3]

Fragment-Based Lead Generation via Halogen Bonding

With a molecular weight of 326.96 g/mol, XLogP3 of 2.8, and a TPSA of only 20.2 Ų, 1-(2-bromo-5-iodophenyl)ethanol falls within the Rule-of-Three fragment space (MW < 300 slightly exceeded due to heavy halogens). The iodine atom at the 5-position provides a potent halogen-bond donor site for engaging electron-rich residues in protein binding pockets (e.g., carbonyl oxygens, thioether sulfurs), while the bromine atom serves as a secondary halogen-bond donor or a synthetic handle. This dual halogen-bonding capability, combined with the directional hydrogen-bonding of the alcohol, offers a three-point pharmacophore for fragment screening libraries targeting kinases, proteases, or bromodomains. [4]

Key Intermediate for 2,5-Disubstituted Heterocycle Libraries

The secondary alcohol of 1-(2-bromo-5-iodophenyl)ethanol can be oxidized to the ketone, then subjected to sequential cross-coupling and condensation reactions to generate diverse 2,5-diaryl oxazoles, imidazoles, or thiazoles. The retention of the bromine substituent after the first coupling step permits a second diversification event, enabling parallel library synthesis of unsymmetrically 2,5-disubstituted heterocycles with three points of diversification (aryl₁, aryl₂, and heterocycle core). This synthetic efficiency is a core value proposition for medicinal chemistry groups requiring rapid SAR exploration around a central heterocyclic scaffold. [5]

Application
Selection Property
Validation Focus
Unsymmetrical Biaryl Synthesis
Sequential coupling chemoselectivity
C–I vs. C–Br oxidative addition order
Chiral Intermediate Synthesis
Prochiral secondary alcohol handle
Enantioselective reduction of corresponding ketone
Fragment-Based Lead Generation
Dual halogen-bond donors + H-bond vector
Rule-of-Three compliance and target engagement
2,5-Disubstituted Heterocycle Libraries
Oxidation to ketone for condensation
Sequential diversification at iodo and bromo sites

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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